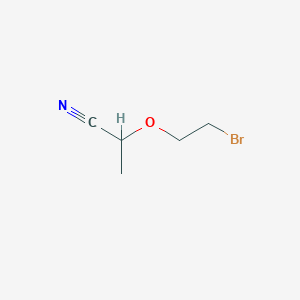
2-Amino-3,5-dibromo-6-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,5-dibromo-6-methoxybenzoic acid: is an organic compound with the molecular formula C8H7Br2NO3 and a molecular weight of 324.96 g/mol . This compound is characterized by the presence of amino, dibromo, and methoxy functional groups attached to a benzoic acid core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromo-6-methoxybenzoic acid typically involves the bromination of 2-Amino-6-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5-dibromo-6-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dibromo groups can be reduced to form mono-bromo or de-bromo derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Mono-bromo or de-bromo derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
2-Amino-3,5-dibromo-6-methoxybenzoic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and dibromo groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and undergo electrophilic and nucleophilic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-Amino-3,5-dibromobenzoic acid
- 2-Amino-6-methoxybenzoic acid
- 3,5-Dibromo-4-methoxybenzoic acid
Comparison: 2-Amino-3,5-dibromo-6-methoxybenzoic acid is unique due to the presence of both dibromo and methoxy groups on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar compounds .
Properties
IUPAC Name |
2-amino-3,5-dibromo-6-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO3/c1-14-7-4(10)2-3(9)6(11)5(7)8(12)13/h2H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEIQALBJLZTGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1C(=O)O)N)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B1381410.png)




![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)





